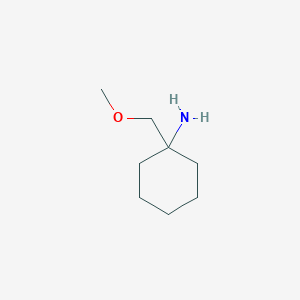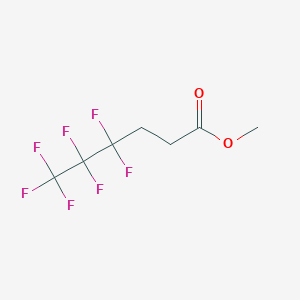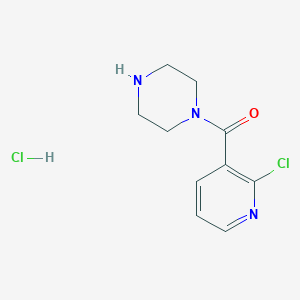
Ácido 5-metilpiridina-2-borónico, sal monolítica
Descripción general
Descripción
5-Methylpyridine-2-boronic acid, mono-lithium salt is a boronic acid derivative with the molecular formula C6H7BLiNO2. It is commonly used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds .
Aplicaciones Científicas De Investigación
5-Methylpyridine-2-boronic acid, mono-lithium salt has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
This compound is often used as an intermediate in organic chemical synthesis
Mode of Action
As a boronic acid derivative, it may participate in Suzuki-Miyaura coupling reactions , a type of cross-coupling reaction used in organic synthesis.
Pharmacokinetics
As a boronic acid derivative, its solubility and stability could influence its pharmacokinetic properties .
Métodos De Preparación
The synthesis of 5-Methylpyridine-2-boronic acid, mono-lithium salt typically involves the reaction of 5-methylpyridine with a boron-containing reagent under specific conditions. One common method is the reaction of 5-methylpyridine with boronic acid in the presence of a lithium base . The reaction conditions often include solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Análisis De Reacciones Químicas
5-Methylpyridine-2-boronic acid, mono-lithium salt undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding boronic acid or boronate ester.
Substitution: It can undergo nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Comparación Con Compuestos Similares
5-Methylpyridine-2-boronic acid, mono-lithium salt can be compared with other boronic acid derivatives such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions but lacks the pyridine ring, which can provide additional reactivity and selectivity.
4-Methylpyridine-2-boronic acid: Similar structure but with the methyl group in a different position, which can affect its reactivity and applications.
Pyridine-2-boronic acid: Lacks the methyl group, which can influence its solubility and reactivity.
5-Methylpyridine-2-boronic acid, mono-lithium salt is unique due to the presence of both the methyl and boronic acid groups, which provide a balance of reactivity and stability, making it a versatile reagent in organic synthesis .
Propiedades
IUPAC Name |
lithium;hydroxy-(5-methylpyridin-2-yl)borinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BNO2.Li/c1-5-2-3-6(7(9)10)8-4-5;/h2-4,9H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXCFWQJYQXDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=NC=C(C=C1)C)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BLiNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694349 | |
| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-48-5 | |
| Record name | Lithium hydrogen (5-methylpyridin-2-yl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423144.png)










